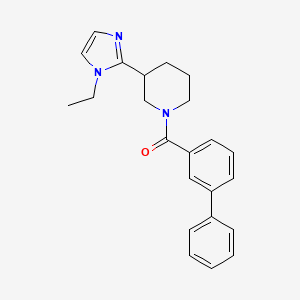
1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C23H25N3O and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.199762429 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Isoforms Selectivity
Chemical inhibitors play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism, which is vital for predicting drug-drug interactions. The review by Khojasteh et al. (2011) emphasizes the importance of selecting potent and selective chemical inhibitors for various CYP isoforms to assess the metabolism-based drug interactions accurately. Although the compound 1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine is not directly mentioned, the methodology and principles discussed are relevant for evaluating its interaction with CYP isoforms, highlighting the broader implications of chemical inhibitors in pharmacokinetics and pharmacodynamics studies Khojasteh et al., 2011.
Chemokine CCR3 Receptor Antagonists
Chemokine receptor CCR3 has been identified as a potential target for treating allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists, including derivatives of (bi)piperidine and imidazole, have been explored for their ability to inhibit CCR3 and alleviate allergic inflammation. Willems and IJzerman (2009) discuss the structure-activity relationships (SAR) of these small molecule antagonists, providing insights into the chemical framework necessary for high affinity and potency. This research underscores the therapeutic potential of targeting chemokine receptors with carefully designed small molecules, offering a valuable approach for developing treatments for allergic diseases Willems & IJzerman, 2009.
C-N Bond Forming Cross-Coupling Reactions
C-N bond-forming cross-coupling reactions are pivotal in synthesizing a wide array of organic compounds, including pharmaceuticals and agrochemicals. Kantam et al. (2013) review the use of copper-mediated systems in these reactions, highlighting the role of various amines, including imidazoles and piperidines, as coupling partners. The review emphasizes the significance of recyclable copper catalyst systems, showcasing advancements in sustainable and efficient synthetic methodologies. This research contributes to the understanding of the mechanisms and optimizations necessary for effective C-N bond formation, which is crucial for the synthesis of compounds including this compound Kantam et al., 2013.
Eigenschaften
IUPAC Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-25-15-13-24-22(25)21-12-7-14-26(17-21)23(27)20-11-6-10-19(16-20)18-8-4-3-5-9-18/h3-6,8-11,13,15-16,21H,2,7,12,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNEWKHFIZEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
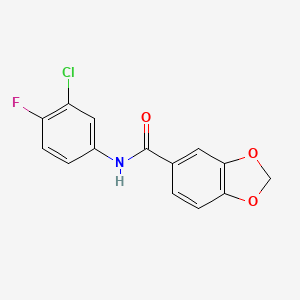

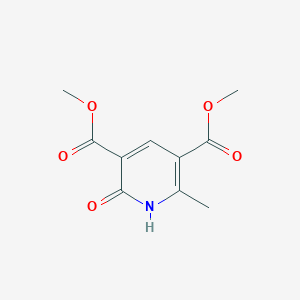
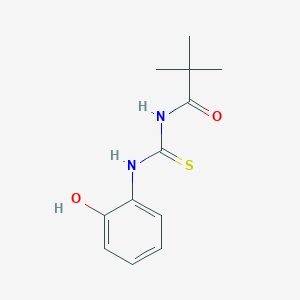
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide](/img/structure/B5542838.png)
![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5542850.png)
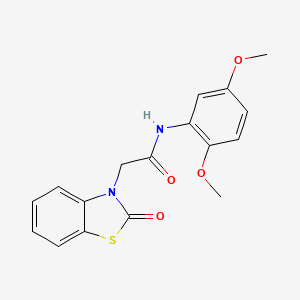
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
